
Isoprene
Overview
Description
It is a colorless liquid at room temperature and is produced naturally by many plants and animals, including humans . Isoprene is a fundamental building block for various natural products, including terpenes and natural rubber .
Synthetic Routes and Reaction Conditions:
From Isobutylene and Formaldehyde: One common method involves the reaction of isobutylene with formaldehyde in the presence of a catalyst.
Dehydrogenation of Isopentane or Methylbutenes: Another method involves the dehydrogenation of isopentane or methylbutenes to produce this compound.
Extraction from C5 Fraction of Liquid Petroleum Pyrolysis: This method involves the extraction of this compound from the C5 fraction obtained during the pyrolysis of liquid petroleum.
Industrial Production Methods:
Catalytic Production: Industrially, this compound is produced using catalytic processes that involve the use of various catalysts to optimize yield and efficiency.
Bio-based Production: Recent advancements have explored the microbial production of this compound using genetically engineered strains of Escherichia coli and cyanobacteria.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, producing peroxides and free radicals.
Polymerization: this compound can polymerize to form polythis compound, which is the main component of natural rubber.
Diels-Alder Reactions: As a conjugated diene, this compound readily participates in Diels-Alder reactions with dienophiles.
Common Reagents and Conditions:
Oxidation: Oxygen and various oxidizing agents are used in the oxidation of this compound.
Polymerization: Catalysts such as Ziegler-Natta catalysts are used in the polymerization of this compound.
Diels-Alder Reactions: Typical conditions involve the use of dienophiles and appropriate solvents.
Major Products:
Oxidation Products: Methyl vinyl ketone, methacrolein, and 3-methylfuran.
Polymerization Products: Polythis compound, which is used in the production of synthetic rubber.
Diels-Alder Products: Various cyclic compounds depending on the dienophile used.
Scientific Research Applications
Industrial Applications
1.1 Rubber Production
Isoprene is predominantly used in the production of synthetic rubber, specifically polythis compound, which mimics natural rubber. This synthetic rubber is crucial in manufacturing tires, footwear, and various automotive components.
Application | Description |
---|---|
Polythis compound Rubber | Used in tires and automotive parts due to its elasticity and durability. |
Adhesives | Employed as a key ingredient in adhesives for its bonding properties. |
1.2 Chemical Synthesis
This compound serves as a building block for various chemical syntheses, including:
- Plastics and Resins : Utilized in the production of plastics such as polyvinyl chloride (PVC).
- Pharmaceuticals : Acts as an intermediate in synthesizing pharmaceutical compounds.
Environmental Applications
2.1 Atmospheric Chemistry
This compound plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Research indicates that this compound-derived SOAs can influence air quality and climate:
- Oxidative Potential Studies : Studies show that this compound-derived SOAs exhibit oxidative potential, affecting cellular toxicity and gene expression related to antioxidant defenses .
Biological Applications
3.1 Microbial Utilization
This compound is not only produced from petroleum but also has potential biotechnological applications through microbial synthesis:
- Recombinant Biosynthesis : Microbial strains have been engineered to produce this compound via heterologous expression of this compound synthase genes from plants. This method enhances carbon flux towards this compound production .
Microbial Strain | Production Method | Yield |
---|---|---|
Rhodococcus spp. | Heterologous expression | High titer production confirmed . |
Energy Applications
This compound has been explored as a potential renewable energy source:
- Biodiesel Production : Research indicates that this compound can be utilized to synthesize bioderived ethers for diesel fuel applications through telomerization processes .
Case Study 1: this compound in Tire Manufacturing
A prominent application of this compound is in tire manufacturing, where polythis compound rubber enhances performance characteristics such as grip and durability. A study conducted by Weitz & Loser highlights the efficiency of polythis compound compared to other synthetic rubbers, demonstrating its superior elasticity and wear resistance.
Case Study 2: this compound's Role in Climate Modeling
A global model-measurement evaluation study assessed the impact of biogenic VOCs like this compound on particle light scattering and cloud formation. The findings emphasize the importance of incorporating biogenic emissions into climate models to improve predictions of atmospheric behavior .
Mechanism of Action
Isoprene exerts its effects through various mechanisms:
Antioxidant Activity: this compound reacts with reactive oxygen species, such as singlet oxygen, to mitigate oxidative stress.
Membrane Stabilization: this compound enhances the order of lipid tails within cell membranes, providing stability under stress conditions.
Signaling Molecule: this compound may act as a signaling molecule, modulating genomic, proteomic, and metabolomic profiles in plants.
Comparison with Similar Compounds
Isoprene is part of a larger family of compounds known as isoprenoids or terpenoids. Similar compounds include:
Myrcene: A monoterpene with a structure derived from two this compound units.
Geranyl Diphosphate: A precursor to monoterpenes, formed by the condensation of isopentenyl diphosphate and dimethylallyl diphosphate.
Squalene: A triterpene formed by the tail-to-tail condensation of two farnesyl diphosphates.
Uniqueness of this compound:
Biological Activity
Isoprene, a volatile organic compound with the chemical formula , is produced endogenously in various organisms, including humans, and plays a significant role in biological processes. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on gene expression, and potential clinical applications.
Overview of this compound Production
This compound is synthesized primarily from dimethylallyl diphosphate (DMAPP) through the action of this compound synthase (IspS) in plants. However, humans lack this enzyme and produce this compound via alternative pathways involving the enzyme isopentenyl diphosphate isomerase 2 (IDI2) located in skeletal muscle peroxisomes. This metabolic route links this compound production to cholesterol metabolism and energy regulation during physical activity, as demonstrated by spikes in exhaled this compound during muscle exertion .
Table 1: Comparison of this compound Production in Different Organisms
Organism | Enzyme Involved | Production Rate (μmol/kg/hr) | Notes |
---|---|---|---|
Humans | IDI2 | 0.15 | Lacks this compound synthase |
Rats | Cytochrome P450 | 1.9 | Higher metabolic rate than humans |
Mice | Cytochrome P450 | 1.9 | Similar to rats; faster metabolism |
Plants (e.g., Arabidopsis) | IspS | Varies | Strongly linked to thermotolerance |
Gene Expression and Oxidative Stress
Recent studies have investigated the biological effects of this compound-derived secondary organic aerosols (SOA) on gene expression and oxidative stress. Exposure to this compound-derived SOA has been shown to increase the expression of pro-inflammatory genes such as interleukin-8 (IL-8) and prostaglandin-endoperoxide synthase 2 (PTGS2). These changes indicate that this compound can influence inflammatory pathways and cellular responses to oxidative stress .
Key Findings:
- Increased Gene Expression: Direct exposure to this compound-derived SOA resulted in the differential expression of up to 22 genes associated with oxidative stress compared to fewer genes affected by other types of SOA .
- Pathway Activation: The Nrf2-mediated oxidative stress pathway was consistently activated upon exposure to this compound SOA, suggesting a mechanism through which this compound may contribute to cellular stress responses .
Case Studies
- Human Breath Biomarker Study: A clinical study identified this compound as a potential non-invasive biomarker for monitoring metabolic conditions. Elevated levels of exhaled this compound were linked to physical activity and lipid metabolism, providing insights into its role as a metabolic indicator .
- Toxicological Assessment: Research on the toxicological effects of inhaled this compound revealed that while it undergoes rapid metabolism in rodents, human metabolism occurs at significantly lower rates, leading to different toxicological outcomes across species .
Clinical Implications
The understanding of this compound's biological activity opens avenues for its application in clinical settings:
- Biomarker for Disease Monitoring: As a breath biomarker, this compound could be utilized for assessing metabolic disorders or monitoring exercise-related physiological changes.
- Potential Therapeutic Target: Given its role in oxidative stress and inflammation, modulating this compound levels may offer therapeutic strategies for conditions associated with oxidative damage.
Q & A
Basic Research Questions
Q. What are the key structural and functional roles of isoprene in terpene biosynthesis, and how can these roles be experimentally validated?
this compound (C₅H₈) serves as the foundational unit for terpene biosynthesis via the "this compound rule," where head-to-tail linkages form larger molecules like monoterpenes (C₁₀) and sesquiterpenes (C₁₅) . To validate its structural role, researchers employ isotopic labeling (e.g., ¹³C-isoprene) combined with NMR or mass spectrometry to track incorporation into terpenoid skeletons. In vitro enzyme assays (e.g., this compound synthase activity) further confirm biosynthetic pathways .
Q. How can this compound emission rates from plant foliage be quantified under controlled laboratory conditions?
Emission rates are measured using dynamic chamber systems coupled with gas chromatography (GC) or proton-transfer-reaction mass spectrometry (PTR-MS). Key variables include light intensity (PAR: Photosynthetically Active Radiation), temperature, and foliar biomass. Standard protocols recommend calibrating instruments with known this compound concentrations and normalizing emissions per unit leaf area or dry weight .
Q. What experimental designs are optimal for isolating this compound-producing pathways from confounding metabolic processes?
Use mutant plant lines (e.g., Arabidopsis with silenced this compound synthase) as negative controls. Pair these with wild-type plants under identical environmental conditions. Metabolomic profiling (LC-MS/GC-MS) can differentiate this compound-derived metabolites from those produced via alternative pathways (e.g., MEP vs. MVA pathways) .
Advanced Research Questions
Q. How do discrepancies arise between modeled and observed this compound emission rates in tropical ecosystems, and what methodologies resolve these contradictions?
Global emission models (e.g., MEGAN) often overestimate tropical this compound fluxes due to oversimplified temperature and light-response algorithms . Field validation requires high-resolution remote sensing (e.g., satellite-derived NDVI) combined with eddy covariance towers for real-time flux measurements. Bayesian statistical frameworks can reconcile model-data mismatches by integrating uncertainty in foliar biomass and enzyme kinetics .
Q. What mechanistic explanations exist for the trade-off between this compound emission and photosynthetic efficiency under water stress?
Water stress reduces stomatal conductance, limiting CO₂ uptake but increasing this compound emission as a photoprotectant. Researchers quantify this trade-off using chlorophyll fluorescence (to measure non-photochemical quenching, NPQ) and concurrent this compound emission assays. Multivariate regression models reveal correlations between NPQ, this compound synthase activity, and DMADP (dimethylallyl diphosphate) pool sizes .
Q. How can isotopic fractionation techniques elucidate the contribution of abiotic vs. biotic this compound sources in atmospheric chemistry studies?
Dual-carbon-isotope (δ¹³C and Δ¹⁴C) analysis distinguishes biogenic this compound (enriched in ¹²C) from petrogenic sources. Field campaigns collect ambient air samples for isotopic ratio mass spectrometry (IRMS), while laboratory experiments simulate abiotic formation (e.g., photolysis of leaf litter) to establish isotopic baselines .
Q. What statistical frameworks are robust for analyzing non-linear relationships between this compound emission and environmental variables?
Generalized additive models (GAMs) capture non-linear responses to variables like PAR and temperature. Machine learning approaches (e.g., random forests) prioritize variable importance, while hierarchical Bayesian models account for spatial autocorrelation in ecosystem-scale studies .
Q. Methodological Guidance
- Hypothesis Testing : For questions on this compound’s ecological roles, use the PICO framework (Population: plant species; Intervention: environmental stress; Comparison: control vs. stressed; Outcome: emission rates) to structure hypotheses .
- Data Contradictions : When model predictions diverge from empirical data (e.g., emission overestimation in tropics), apply sensitivity analysis to identify poorly constrained parameters (e.g., canopy light penetration) .
- Ethical Considerations : Avoid over-extrapolating lab-based this compound emission data to field conditions without validating scaling factors (e.g., leaf-to-canopy upscaling) .
Properties
IUPAC Name |
2-methylbuta-1,3-diene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ISOPRENE | |
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Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
Record name | 1,3-Butadiene, 2-methyl-, dimer | |
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Record name | 1,3-Butadiene, 2-methyl-, trimer | |
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Record name | Polyisoprene | |
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DSSTOX Substance ID |
DTXSID2020761 | |
Record name | Isoprene | |
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Molecular Weight |
68.12 g/mol | |
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Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Isoprene | |
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Boiling Point |
34.067 °C, 34 °C | |
Record name | Isoprene | |
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Flash Point |
-65 °F (-54 °C) (Closed cup) | |
Record name | Isoprene | |
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Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
Record name | Isoprene | |
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Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
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Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
Record name | Isoprene | |
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Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
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Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Melting Point |
-145.95 °C, -146 °C | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.